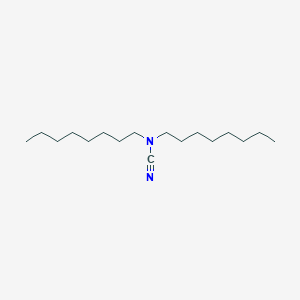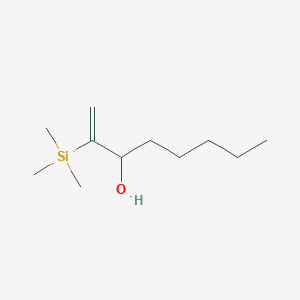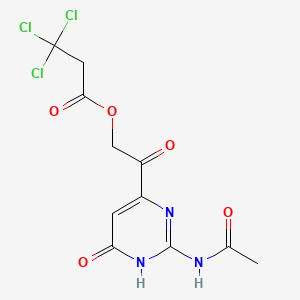![molecular formula C13H18O2 B14424800 3-Hydroxy-2-methyl-1-[4-(propan-2-yl)phenyl]propan-1-one CAS No. 85290-24-0](/img/structure/B14424800.png)
3-Hydroxy-2-methyl-1-[4-(propan-2-yl)phenyl]propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-2-methyl-1-[4-(propan-2-yl)phenyl]propan-1-one is a chemical compound with the molecular formula C13H18O2. It is known for its role as a radical photoinitiator, which means it can initiate polymerization reactions when exposed to UV radiation . This compound is used in various applications, including the development of UV-curable resins for exterior coatings .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-methyl-1-[4-(propan-2-yl)phenyl]propan-1-one typically involves the reaction of acetophenone derivatives with appropriate reagents under controlled conditions. One common method involves the use of photochemical thiol-ene “click” chemistry, which allows for the synthesis of highly functional polyols . The reaction conditions often include the use of UV radiation to initiate the polymerization process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale photochemical reactors where the reactants are exposed to UV light to achieve the desired polymerization. The process is optimized to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-2-methyl-1-[4-(propan-2-yl)phenyl]propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
3-Hydroxy-2-methyl-1-[4-(propan-2-yl)phenyl]propan-1-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-Hydroxy-2-methyl-1-[4-(propan-2-yl)phenyl]propan-1-one involves the absorption of UV radiation, which leads to the formation of free radicals. These free radicals initiate the polymerization process by reacting with monomers to form polymers . The molecular targets include the double bonds in the monomers, and the pathways involved are primarily radical polymerization pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-2-methylpropiophenone: Another photoinitiator with similar applications.
2-Hydroxy-4’-(2-hydroxyethoxy)-2-methylpropiophenone: Used in similar UV-curable applications.
Guaiacylacetone: A compound with similar structural features but different applications.
Uniqueness
What sets 3-Hydroxy-2-methyl-1-[4-(propan-2-yl)phenyl]propan-1-one apart is its specific structure, which provides unique photoinitiating properties. Its ability to efficiently absorb UV radiation and generate free radicals makes it particularly valuable in the development of high-performance UV-curable materials .
Propriétés
Numéro CAS |
85290-24-0 |
|---|---|
Formule moléculaire |
C13H18O2 |
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
3-hydroxy-2-methyl-1-(4-propan-2-ylphenyl)propan-1-one |
InChI |
InChI=1S/C13H18O2/c1-9(2)11-4-6-12(7-5-11)13(15)10(3)8-14/h4-7,9-10,14H,8H2,1-3H3 |
Clé InChI |
JPUUWUDLWWUBHP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=C(C=C1)C(=O)C(C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


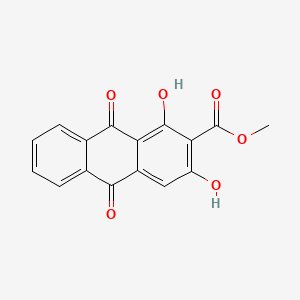
![2,6-Di-tert-butyl-4-[2-(methanesulfonyl)-1,3-thiazol-4-yl]phenol](/img/structure/B14424729.png)
![(1,5-Dithiaspiro[5.5]undecan-8-yl)(triphenyl)phosphanium bromide](/img/structure/B14424736.png)
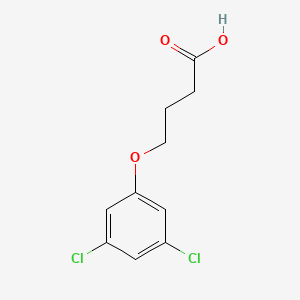
![1,1'-[(Dibutylstannanediyl)bis(oxy)]di(pyrrolidine-2,5-dione)](/img/structure/B14424752.png)
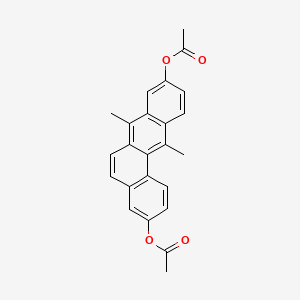
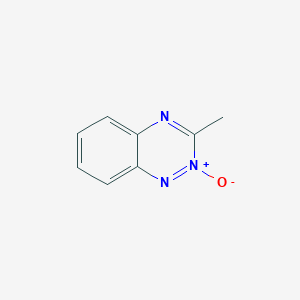

![1-[4-(Phenoxymethyl)phenyl]azetidin-2-one](/img/structure/B14424772.png)
![2-Cyano-3,3-bis[(phenylmethyl)thio]-2-propenamide](/img/structure/B14424774.png)
